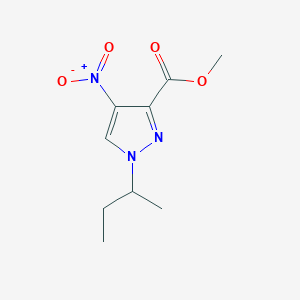
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide, also known as MSV, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSV is a member of the azetidine family of compounds and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide is not fully understood, but it is believed to act on the endocannabinoid system in the body. 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been found to bind to the CB1 receptor, which is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and physiological effects:
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been found to reduce pain and inflammation, and to have anti-cancer properties. 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has several advantages for lab experiments, including its high purity and potency. However, 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide is a relatively new compound, and further research is needed to fully understand its properties and potential applications.
Future Directions
There are several potential future directions for research on 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide. One area of interest is the development of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide derivatives with improved properties and efficacy. Another area of interest is the study of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide in combination with other compounds for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide involves the reaction of 3-phenylpropylamine with methylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with azetidine-3-carboxylic acid to form 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide. The synthesis of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been found to have potent analgesic, anti-inflammatory, and anti-cancer properties. In addition, 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-methylsulfonyl-N-(3-phenylpropyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-10-13(11-16)14(17)15-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERVZKBUDFBCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2910395.png)
![5,6-Difluorobenzo[d]thiazol-2-amine](/img/structure/B2910396.png)
![2-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2910398.png)
![methyl 4-cyclopropyl-7-fluoro-6-(3-methylpiperidin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2910399.png)
![N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2910403.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2910408.png)


![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)
![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2910413.png)

![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)